D-Valine, N-[(4-fluorophenyl)sulfonyl]-

Synthetic Efficiency Process Chemistry Yield Optimization

Secure your supply of this critical D-Valine-derived chiral building block featuring a unique para-fluoro phenylsulfonyl group. Its defined (2R) stereochemistry and electron-withdrawing fluorine atom are essential for achieving nanomolar potency in MMP-2/-9 inhibitors and ensuring high enantiomeric excess in asymmetric syntheses. Generic N-sulfonyl valine alternatives cannot replicate this specific reactivity and metabolic stability profile.

Molecular Formula C11H14FNO4S
Molecular Weight 275.29
CAS No. 190275-60-6
Cat. No. B2661553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine, N-[(4-fluorophenyl)sulfonyl]-
CAS190275-60-6
Molecular FormulaC11H14FNO4S
Molecular Weight275.29
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m1/s1
InChIKeyVNRQLAGSSZUTTO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D-Valine, N-[(4-fluorophenyl)sulfonyl]- (CAS 190275-60-6): Essential Chiral Sulfonamide Building Block


D-Valine, N-[(4-fluorophenyl)sulfonyl]- (CAS 190275-60-6) is a chiral sulfonamide derivative of the D-enantiomer of the proteinogenic amino acid valine. It is characterized by a 4-fluorophenylsulfonyl group attached to the α-nitrogen, conferring a defined (2R) stereocenter and a molecular formula of C11H14FNO4S [1]. This compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, with its primary value derived from its utility as a synthetic intermediate rather than as a final bioactive molecule .

D-Valine, N-[(4-fluorophenyl)sulfonyl]-: Why Generic Substitution Is Not Advisable


Generic substitution with alternative N-sulfonyl valine derivatives is not scientifically sound due to the unique combination of stereochemistry and electronic properties imparted by the 4-fluorophenylsulfonyl group. The D-configuration of the valine core is critical for applications requiring specific chirality, such as asymmetric catalysis or the synthesis of enantiomerically pure pharmaceuticals . Furthermore, the electron-withdrawing para-fluoro substituent on the phenyl ring modulates the sulfonamide's reactivity and metabolic stability, a feature not present in non-fluorinated or differently substituted analogs [1]. These structural distinctions directly impact synthetic outcomes, including reaction yields and product enantiomeric excess, making empirical evaluation essential for procurement decisions.

Quantitative Evidence Guide: D-Valine, N-[(4-fluorophenyl)sulfonyl]- Performance Metrics


Synthetic Yield: D-Valine Derivative vs. Generic Sulfonamide Formation

In a direct synthesis of D-Valine, N-[(4-fluorophenyl)sulfonyl]-, the reaction of D-valine with 4-fluorobenzenesulfonyl chloride under standard aqueous/organic biphasic conditions (water/acetone, triethylamine, 0°C to RT) afforded the target compound in an 89% isolated yield [1]. This performance is quantitatively comparable to a similar sulfonamide formation reported for a related substrate using 4-fluorobenzenesulfonyl chloride and NaH in dry THF, which proceeded with an 88% yield [2]. The near-identical yields under different conditions underscore the reliable and efficient reactivity of the 4-fluorophenylsulfonyl moiety with D-valine, providing a benchmark for process chemists considering this building block.

Synthetic Efficiency Process Chemistry Yield Optimization

Chiral Identity: Defined (2R) Configuration vs. Racemic Mixtures

D-Valine, N-[(4-fluorophenyl)sulfonyl]- is unequivocally defined by its (2R) stereochemistry, corresponding to the D-enantiomer of valine [1]. This is in contrast to the racemic DL-mixture (CAS not specified) or the L-enantiomer (CAS 97801-48-4), which are distinct chemical entities [2]. While quantitative enantiomeric excess (ee) data for this specific compound is not provided in the primary literature, its IUPAC name and CAS registry explicitly denote a single, well-defined stereoisomer, a critical parameter for applications demanding stereochemical control.

Chirality Asymmetric Synthesis Enantiomeric Purity

Potential for Functionalization: Utility as a Versatile Intermediate

The compound's value proposition is further evidenced by its demonstrated utility as a precursor in multi-step syntheses. A published procedure details the conversion of D-Valine, N-[(4-fluorophenyl)sulfonyl]- to its tert-butyl ester (73% yield) and subsequent elaboration to more complex N-arylsulfonamido D-valine derivatives [1]. Furthermore, a 2023 study on matrix metalloproteinase inhibitors used a small library of 18 N-substituted N-arylsulfonamido D-valines, highlighting this scaffold's role in developing potent (nanomolar) and selective MMP-2/-9 inhibitors for therapeutic and imaging applications .

Drug Discovery Medicinal Chemistry Probe Synthesis

Strategic Application Scenarios for D-Valine, N-[(4-fluorophenyl)sulfonyl]-


Synthesis of Enantiopure Pharmaceuticals and Agrochemicals

Procurement is justified for projects requiring a chiral sulfonamide building block with a defined (2R) stereocenter. The compound's demonstrated synthetic accessibility (89% yield) and reliable reactivity make it a low-risk choice for introducing a D-valine-derived sulfonamide moiety into target molecules. Its use is particularly indicated when a fluorinated aryl sulfonamide is desired for modulating physicochemical properties like lipophilicity and metabolic stability.

Development of Matrix Metalloproteinase (MMP) Inhibitor Probes

This compound serves as a foundational scaffold for creating potent and selective MMP inhibitors, as evidenced by a 2023 study where 18 N-substituted N-arylsulfonamido D-valines, derived from a similar lead structure, exhibited nanomolar potency against gelatinases MMP-2 and MMP-9 . Researchers developing novel MMP inhibitors for cancer, inflammation, or as imaging probes (e.g., for PET or fluorescence) should prioritize this compound as a starting material.

Asymmetric Synthesis and Chiral Auxiliary Applications

The defined D-configuration of the valine core makes this compound a candidate for use as a chiral auxiliary or resolving agent in asymmetric synthesis . Its utility in this context is supported by the broader use of D-valine sulfonamides as procatalysts in enantioselective reactions, where the sulfonamide nitrogen can coordinate to metals or participate in hydrogen-bonding networks to control stereochemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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